Butyl cinnamate
Overview
Description
Butyl cinnamate is an organic compound belonging to the class of cinnamates, which are esters of cinnamic acid. It is characterized by a pleasant fruity aroma, making it a valuable ingredient in the fragrance and flavor industries. The compound is also known for its potential antimicrobial properties, which have been explored in various scientific studies .
Mechanism of Action
Target of Action
Butyl cinnamate, a synthetic cinnamate derivative, has been found to exhibit antimicrobial activity against pathogenic fungi and bacteria . The primary targets of this compound are the ergosterol present in the fungal plasmatic membrane and the cell wall . Molecular docking simulations suggest that the most likely targets of this compound in C. albicans are caHOS2 and caRPD3 .
Mode of Action
This compound interacts directly with its targets, leading to changes in the fungal plasmatic membrane and cell wall . This interaction disrupts the integrity of these structures, thereby inhibiting the growth of the microorganisms .
Biochemical Pathways
This compound is part of the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and more . This pathway plays a central role in plant secondary metabolism .
Pharmacokinetics
It’s known that the lipophilicity of cinnamate derivatives, such as this compound, is an important parameter influencing their antifungal activity . Lipophilic compounds are generally well-absorbed and can penetrate biological membranes, which may enhance their bioavailability.
Result of Action
This compound exhibits potent antimicrobial activity. It has been found to be fungicidal, with a minimum inhibitory concentration (MIC) of 626.62 µM . The presence of the butyl substituent potentiates its biological response . It also exhibits antibacterial activity .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the increase in carbon chain length can enhance its antifungal action . Furthermore, the presence of an isopropyl group has been suggested to be important for its antibacterial activity .
Biochemical Analysis
Biochemical Properties
Butyl cinnamate interacts with various biomolecules in biochemical reactions. For instance, it has been found to directly interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This suggests that this compound may play a role in disrupting the integrity of the fungal cell wall, thereby exerting its antifungal effects .
Cellular Effects
The presence of the butyl substituent in this compound potentiates its biological response, making it highly bioactive against various strains . It has been found to have a minimum inhibitory concentration (MIC) of 626.62 µM against all tested strains, suggesting a potent effect on cellular processes .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. For instance, it has been found to directly interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction could potentially disrupt the integrity of the fungal cell wall, leading to cell death .
Temporal Effects in Laboratory Settings
It has been found to have a lasting antifungal effect, with a fungicidal nature, as evidenced by a minimum fungicidal concentration (MFC) to MIC ratio of less than or equal to 4 .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are currently limited, it is known that the compound’s antimicrobial activity increases with the length of the carbonic radical chain
Metabolic Pathways
This compound is involved in the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes and so on . This pathway plays a central role in plant secondary metabolism .
Subcellular Localization
The subcellular localization of this compound is also not well established. Given its involvement in the cinnamate/monolignol pathway, it is likely that it may be localized to the endoplasmic reticulum, similar to other compounds involved in this pathway
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl cinnamate can be synthesized through the esterification of cinnamic acid with butanol in the presence of a catalyst. Common catalysts used in this reaction include sulfuric acid and p-toluenesulfonic acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous addition of cinnamic acid and butanol to a reactor, along with a catalyst. The reaction mixture is then heated, and the resulting this compound is purified through distillation .
Chemical Reactions Analysis
Types of Reactions
Butyl cinnamate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce cinnamic acid and butanol.
Reduction: Reduction of this compound can yield butyl cinnamyl alcohol.
Substitution: The ester group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Cinnamic acid and butanol.
Reduction: Butyl cinnamyl alcohol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a starting material for the synthesis of other cinnamate derivatives.
Biology: Investigated for its antimicrobial properties against pathogenic fungi and bacteria.
Medicine: Explored for its potential use in drug formulations due to its antimicrobial activity.
Industry: Utilized in the fragrance and flavor industries for its pleasant aroma
Comparison with Similar Compounds
Similar Compounds
- Ethyl cinnamate
- Methyl cinnamate
- Propyl cinnamate
- Isobutyl cinnamate
Comparison
This compound is unique among cinnamate esters due to its butyl group, which enhances its antimicrobial activity compared to ethyl and methyl cinnamates. The butyl group increases the lipophilicity of the compound, allowing it to interact more effectively with cell membranes .
Properties
CAS No. |
538-65-8 |
---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
butyl (Z)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C13H16O2/c1-2-3-11-15-13(14)10-9-12-7-5-4-6-8-12/h4-10H,2-3,11H2,1H3/b10-9- |
InChI Key |
OHHIVLJVBNCSHV-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCOC(=O)/C=C\C1=CC=CC=C1 |
SMILES |
CCCCOC(=O)C=CC1=CC=CC=C1 |
Canonical SMILES |
CCCCOC(=O)C=CC1=CC=CC=C1 |
Appearance |
Solid powder |
density |
1.008-1.014 |
538-65-8 | |
physical_description |
Colourless, oily, somewhat viscous liquid, sweet, oily, balsamic, fruity odou |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
5 mg/mL |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NSC 71966; NSC71966; NSC-71966; Butyl cinnamate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.